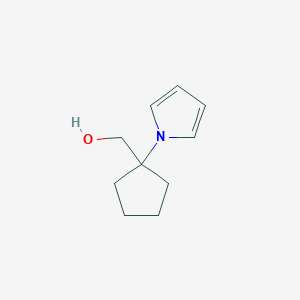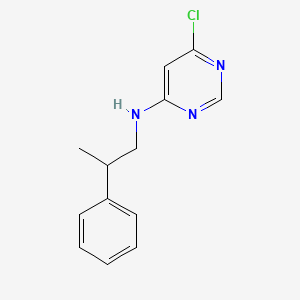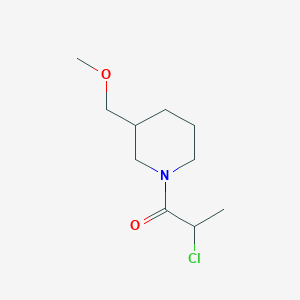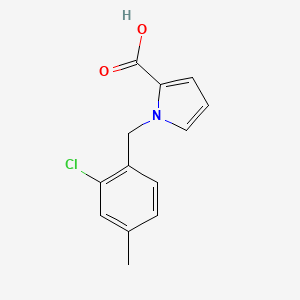
1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
The compound “1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid” is an organic compound. It’s a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The compound has a benzyl group substituted with a chlorine atom and a methyl group at the 2nd and 4th positions respectively .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reaction processes. For instance, 4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . The Suzuki–Miyaura coupling is a commonly used method for carbon–carbon bond formation, which could potentially be used in the synthesis of this compound .Chemical Reactions Analysis
The compound, being an organoboron reagent, could participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds . The reaction involves the transmetalation of nucleophilic organic groups from boron to palladium .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 4-Chloro-2-methylbenzoic acid, a related compound, is a solid with a melting point of 167-171 °C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research on compounds structurally related to 1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid has demonstrated their potential in medicinal chemistry. For instance, a study on the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids revealed several derivatives with notable antiinflammatory and analgesic activities. These compounds were found to possess equal or greater potency than indomethacin in both acute and chronic animal models, highlighting their therapeutic potential (Muchowski et al., 1985).
Antispermatogenic Agents
Another study explored halogenated 1-benzylindazole-3-carboxylic acids and their derivatives for antispermatogenic activity. Notably, certain derivatives showed potent effects on reducing testicular weight and inhibiting spermatogenesis, suggesting applications in reproductive health management (Corsi & Palazzo, 1976).
Heterocyclic Compound Synthesis
The synthesis of polycondensed heterocycles, including derivatives of pyrrolo[2,1-c][1,4]benzothiazepine, has been investigated, showcasing the versatility of related compounds in creating novel ring systems. These efforts underscore the importance of such structures in developing new pharmacologically active agents (Nacci et al., 1985).
Esterification and Chemical Transformations
Research has also focused on the esterification of carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent, highlighting the chemical versatility and potential for synthesis of ester derivatives of pyrrole-2-carboxylic acids (Takimoto et al., 1981).
Extraction and Separation Techniques
In addition, pyridine-3-carboxylic acid (nicotinic acid) extraction studies using 1-dioctylphosphoryloctane (TOPO) have been conducted to optimize the separation process from dilute fermentation broths. This work has implications for the production and purification of nicotinic acid and related compounds in industrial applications (Kumar & Babu, 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-4-5-10(11(14)7-9)8-15-6-2-3-12(15)13(16)17/h2-7H,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHQLABKRXAJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=CC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





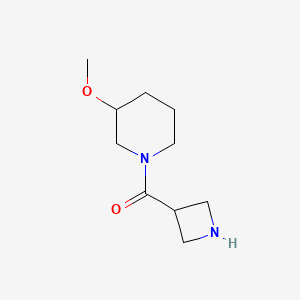
![N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1474598.png)

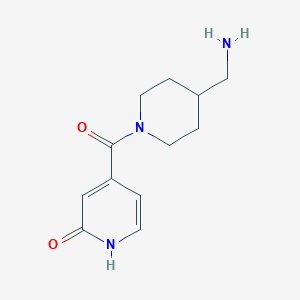
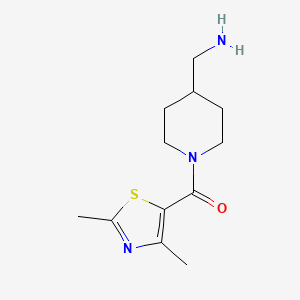
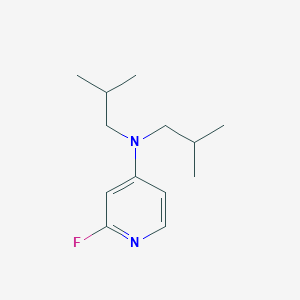
![2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B1474608.png)
